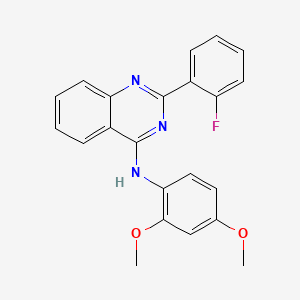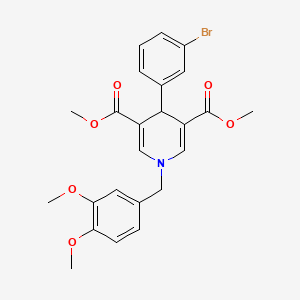![molecular formula C24H26N4O6S2 B11212305 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11212305.png)
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrazole core, a morpholinylsulfonyl group, and a dimethylphenyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE typically involves multiple steps, including the formation of the thienopyrazole core and subsequent functionalization. The synthetic route may include:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrazole ring.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, leading to derivatives with different properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound’s properties may be exploited in materials science and other industrial applications.
Wirkmechanismus
The mechanism of action of N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE can be compared with similar compounds, such as:
N-(2,5-DIMETHYLPHENYL)-2,2-DIMETHYLPROPANAMIDE: This compound has a different core structure but shares some functional groups.
N-(2,4-DIMETHYLPHENYL)-2,2-DIMETHYLPROPANAMIDE: Similar in functional groups but differs in the core structure.
N-(3,4-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,6-DIFLUOROBENZAMIDE: Shares the thienopyrazole core but has different substituents.
Eigenschaften
Molekularformel |
C24H26N4O6S2 |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H26N4O6S2/c1-16-4-3-5-22(17(16)2)28-23(20-14-35(30,31)15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)36(32,33)27-10-12-34-13-11-27/h3-9H,10-15H2,1-2H3,(H,25,29) |
InChI-Schlüssel |
DBPGUFWZUWKWOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212226.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B11212237.png)


![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11212253.png)
![3-cyclopentyl-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11212269.png)
![3-amino-N-(2,3-dimethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11212277.png)
![5-(4-Chlorophenyl)-7-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212282.png)

![ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11212295.png)
![4-(tert-butyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11212299.png)
![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B11212313.png)
![10-(3-chlorobenzyl)-N-(2-methoxy-5-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide](/img/structure/B11212319.png)
